molecular formula C4H6 B089482 1-Butyne CAS No. 107-00-6

1-Butyne

Cat. No.: B089482
CAS No.: 107-00-6
M. Wt: 54.09 g/mol
InChI Key: KDKYADYSIPSCCQ-UHFFFAOYSA-N
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Description

1-Butyne, also known as ethylacetylene, is an organic compound with the chemical formula CH₃CH₂C≡CH. It is a terminal alkyne, characterized by the presence of a triple bond between two carbon atoms at the end of the molecule. This compound is a colorless, combustible gas with a slightly sweet odor and is commonly used in various chemical reactions and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Butyne can be synthesized through several methods. One common laboratory method involves the dehydrohalogenation of 1,2-dibromoethane using a strong base such as sodium amide (NaNH₂). This reaction follows an E2 elimination mechanism, resulting in the formation of the triple bond in this compound .

Industrial Production Methods: Industrially, this compound is often produced as a byproduct during the steam cracking of petroleum products. This process involves the thermal decomposition of hydrocarbons at high temperatures, leading to the formation of various alkenes and alkynes, including this compound .

Chemical Reactions Analysis

Hydrogenation

1-Butyne undergoes catalytic hydrogenation to form alkanes or alkenes depending on reaction conditions:

\text{CH}_3\text{C}\equiv \text{CH}\xrightarrow{\text{H}_2/\text{Pd}}\text{CH}_3\text{CH}_2\text{CH}_2\text{CH}_3\(\text{Butane})

Selective partial hydrogenation with Lindlar’s catalyst yields cis-2-butene .

Halogenation and Hydrohalogenation

This compound reacts with halogens (X₂) and hydrogen halides (HX) via electrophilic addition:

Reaction TypeReagentProduct
HalogenationCl₂/Br₂1,2-Dihalo-1-butene
HydrohalogenationHCl/HBr1-Halo-1-butene

Steric and electronic factors favor anti-Markovnikov addition in hydrohalogenation .

Reactions with Radical Species

Computational studies reveal barrierless radical addition mechanisms:

Ethynyl Radical (C₂H) Association

Product distribution depends on collision energy and attack site :

Collision Energy (kJ/mol)Major ProductsYield (%)
< 502-Ethynyl-1,3-butadiene + H65–70
> 100Ethynylallene + CH₃55–60

Minor pathways produce diacetylene (C₄H₂) and C₂H₅ radicals .

Methylidyne Radical (CH) Reactions

CH addition forms C₄H₄ isomers:

CH+C4H6Methylenecyclopropene Vinylacetylene+C2H3\text{CH}+\text{C}_4\text{H}_6\rightarrow \text{Methylenecyclopropene Vinylacetylene}+\text{C}_2\text{H}_3

Smaller hydrocarbons (C₂H₄, CH₃) form via secondary decomposition.

Thermal Decomposition

At 1100–1600 K, this compound decomposes via:

C4H6C3H3+CH3(ΔH=298textkJmol)\text{C}_4\text{H}_6\rightarrow \text{C}_3\text{H}_3+\text{CH}_3\quad (\Delta H^\ddagger =298\\text{kJ mol})

Competing isomerization to 1,2-butadiene occurs at lower temperatures.

Acid-Base Reactions

The terminal hydrogen (pKa ≈ 25) reacts with strong bases:

CH3CCH+NaNH2CH3CCNa++NH3\text{CH}_3\text{C}\equiv \text{CH}+\text{NaNH}_2\rightarrow \text{CH}_3\text{C}\equiv \text{C}^-\text{Na}^++\text{NH}_3

Acetylides serve as nucleophiles in C–C bond-forming reactions .

Condensation and Polymerization

This compound participates in cyclotrimerization with transition-metal catalysts to form substituted benzenes. Controlled polymerization yields poly(this compound) with conjugated backbone structures .

Key Research Findings Table

Reaction TypeConditionsKey ProductsMechanismReference
C₂H Radical AdditionGas phase, 10–300 KEthynylallene, DiacetyleneBarrierless π-addition
CH Radical AdditionHigh vacuumMethylenecyclopropene, C₂H₄Radical chain propagation
Thermal Decomposition1100–1600 KC₃H₃, CH₃Homolytic cleavage

Scientific Research Applications

Organic Synthesis

1-Butyne serves as a versatile building block in organic synthesis. It is used to produce a variety of chemical compounds through reactions such as:

  • Alkyne Metathesis : This reaction involves the exchange of alkyne groups between different molecules, allowing for the creation of new alkynes. This compound can be utilized to synthesize longer carbon chains or branched alkynes.
  • Hydrogenation : this compound can be selectively hydrogenated to produce butenes or butanes. This process is critical in refining processes where unsaturated hydrocarbons are converted into more stable saturated forms .
  • Condensation Reactions : The compound can react with formaldehyde in a condensation reaction to yield alcohols or other functionalized products .

Catalysis

This compound is frequently employed in catalytic reactions, particularly those involving metal catalysts. Some notable applications include:

  • Gold-Catalyzed Reactions : Research has shown that this compound can be used as a nucleophile in gold-catalyzed alkynylation reactions, leading to the formation of complex organic molecules .
  • Palladium-Catalyzed Hydrogenation : A kinetic study demonstrated that this compound undergoes liquid-phase hydrogenation over palladium-alumina catalysts, which is vital for the selective removal of this compound from hydrocarbon mixtures .

Material Science

In material science, this compound's properties make it suitable for various applications:

  • Polymer Production : It can be used in the production of polymers like polybutadiene through copolymerization processes. This application is essential in creating materials with specific mechanical properties.
  • Specialty Gas Mixtures : this compound is utilized in specialty gas mixtures for instrument calibration and organic synthesis, although it does not have significant industrial applications on its own .

Case Study 1: Hydrogenation Kinetics

A study investigated the kinetics of liquid-phase hydrogenation of this compound over commercial palladium-alumina catalysts. The results indicated that the reaction conditions significantly affect the selectivity and conversion rates, demonstrating the importance of catalyst choice in optimizing hydrogenation processes .

Case Study 2: Gold-Catalyzed Alkynylation

Research focusing on gold-catalyzed alkynylation reactions highlighted how this compound acts as a nucleophile to form various products when reacted with electrophiles such as imines and aldehydes. This study emphasized the efficiency and versatility of using terminal alkynes like this compound in synthetic organic chemistry .

Data Table

Application AreaSpecific Use CaseKey Findings/Notes
Organic SynthesisAlkyne MetathesisFacilitates creation of branched and longer alkynes
HydrogenationSelective conversion to butenes/butanes
Condensation with FormaldehydeYields functionalized alcohols
CatalysisGold-Catalyzed ReactionsEffective nucleophile for complex molecule synthesis
Palladium-Catalyzed HydrogenationImportant for selective removal in refining
Material SciencePolymer ProductionUsed in producing polybutadiene
Specialty Gas MixturesEmployed for calibration and synthesis

Mechanism of Action

The reactivity of 1-Butyne is primarily due to its triple bond, which consists of one sigma bond and two pi bonds. The pi bonds are more reactive and can participate in various addition reactions. The acidic hydrogen on the terminal carbon allows this compound to form acetylide anions in the presence of strong bases, which can further react with electrophiles to form new carbon-carbon bonds .

Comparison with Similar Compounds

1-Butyne can be compared with other alkynes, such as 2-Butyne and butadiene:

These comparisons highlight the unique properties of this compound, particularly its terminal triple bond, which imparts distinct reactivity and applications.

Biological Activity

1-Butyne, a terminal alkyne with the chemical formula C₄H₆, is a compound that has garnered attention for its potential biological activities. This article explores the synthesis, biological effects, and relevant case studies associated with this compound, highlighting its implications in various fields such as pharmacology and toxicology.

This compound is characterized by its triple bond between the first carbon atoms in its linear chain. This structure not only influences its reactivity but also its biological interactions. The compound can be synthesized through various methods, including:

  • Dehydrohalogenation of 1-bromobutane.
  • Elimination reactions involving alcohols.

These synthetic routes are crucial for obtaining this compound in sufficient purity for biological testing.

Antiproliferative Effects

Recent studies have indicated that this compound exhibits antiproliferative activity against certain cancer cell lines. For instance, research has shown that at specific concentrations, this compound can inhibit cell growth and induce apoptosis in cancer cells. The following table summarizes the findings related to the antiproliferative activity of this compound:

Concentration (µM)Cell LineViability (%)LDH Release (U/mL)
10A37588.940.106
30A37598.630.109
10BJ117.960.104
30BJ168.670.094

The data indicate that while higher concentrations may not significantly enhance toxicity, they do affect cell viability and lactate dehydrogenase (LDH) release, suggesting cytotoxic effects at certain dosages .

Antimicrobial Activity

In addition to its antiproliferative properties, studies have explored the antimicrobial potential of this compound. It has been evaluated against various bacterial strains, demonstrating varying degrees of effectiveness:

  • Staphylococcus aureus : MIC values around 50 µg/mL.
  • Escherichia coli : MIC values around 100 µg/mL.

These findings suggest that while this compound may not be a potent antimicrobial agent, it possesses some inhibitory effects against specific pathogens .

Toxicological Studies

The inhalation of butyne-related compounds has raised concerns regarding their safety profile. Case studies have documented instances of toxicity associated with butane exposure, which is chemically similar to butyne. Notably:

  • Case Study : A young male experienced cardiac arrhythmias leading to death after inhaling butane. The findings underscored the risks associated with volatile substance abuse and highlighted the need for regulatory measures regarding inhalant products .

Q & A

Basic Research Questions

Q. How can the terminal alkyne structure of 1-butyne be experimentally distinguished from internal alkynes like 2-butyne?

  • Methodological Answer : Use infrared (IR) spectroscopy to identify the C≡C stretching frequency (~3300 cm⁻¹ for terminal alkynes, which is sharper and more intense due to terminal proton availability). Nuclear magnetic resonance (NMR) spectroscopy also differentiates them: this compound exhibits a terminal proton signal at ~1.8–2.1 ppm (¹H NMR), while internal alkynes lack this feature. X-ray crystallography provides definitive structural confirmation .

Q. What experimental techniques are most reliable for determining this compound's vapor-liquid equilibrium properties?

  • Methodological Answer : Employ static or dynamic vapor pressure measurement systems combined with the Antoine equation (log10(P)=ABT+C\log_{10}(P) = A - \frac{B}{T + C}) to model phase behavior. Calorimetric methods (e.g., differential scanning calorimetry) validate enthalpy of vaporization (ΔvapH\Delta_{\text{vap}}H) values, as demonstrated in studies reporting ΔvapH=23.724.5kJ/mol\Delta_{\text{vap}}H = 23.7–24.5 \, \text{kJ/mol} at 281 K . Cross-validate results using gas chromatography (GC) with standardized reference materials to ensure reproducibility.

Q. What safety protocols are critical when handling this compound in laboratory syntheses?

  • Methodological Answer : Store this compound in inert atmospheres (e.g., nitrogen) to prevent explosive polymerization. Use flame-resistant equipment and conduct reactions in fume hoods due to its low flash point (-80°C). Monitor for acetylide formation by avoiding contact with strong bases or metals like copper or silver .

Advanced Research Questions

Q. How can researchers reconcile discrepancies in reported melting points (TfusT_{\text{fus}}) of this compound across studies?

  • Methodological Answer : Analyze experimental conditions from conflicting data (e.g., Pomerantz et al. (147.28 K) vs. Boord et al. (147.49 K)). Differences may arise from impurities, calibration errors, or measurement techniques (e.g., adiabatic vs. differential calorimetry). Implement high-purity synthesis protocols (>99.9%) and use traceable thermocouples with NIST-calibrated instruments. Statistical meta-analysis of historical datasets can identify systematic biases .

Q. What strategies optimize catalytic hydrogenation of this compound to 1-butene while minimizing over-reduction to butane?

  • Methodological Answer : Use Lindlar catalysts (Pd/CaCO₃ with quinoline) for selective semi-hydrogenation. Monitor reaction kinetics via in-situ FTIR or GC-MS to terminate at the alkene stage. Adjust H₂ pressure (1–2 atm) and solvent polarity (e.g., ethanol vs. hexane) to control reaction selectivity. Computational modeling (DFT) of adsorption energies on catalyst surfaces can further guide optimization .

Q. How do solvent effects influence the acid-base reactivity of this compound in ammonia solutions?

  • Methodological Answer : Conduct titration experiments in aprotic solvents (e.g., THF) to isolate the deprotonation equilibrium (HC≡C-CH₂-CH₃ + NH₃ → HC≡C-CH₂-CH₂⁻ + NH₄⁺\text{HC≡C-CH₂-CH₃ + NH₃ → HC≡C-CH₂-CH₂⁻ + NH₄⁺}). Compare pKa values using UV-Vis spectroscopy with pH-sensitive probes. Solvent polarity adjustments (via Kamlet-Taft parameters) reveal stabilization effects on the conjugate base, critical for predicting reaction pathways .

Q. Data Contradiction & Analysis

Q. What methodologies resolve conflicting enthalpy of fusion (ΔfusH\Delta_{\text{fus}}H) values for this compound?

  • Methodological Answer : Re-evaluate calorimetric data using the Clausius-Clapeyron equation (ΔfusH=TΔfusS\Delta_{\text{fus}}H = T \Delta_{\text{fus}}S) with entropy values (ΔfusS=40.89J/mol.K\Delta_{\text{fus}}S = 40.89 \, \text{J/mol.K}) from Aston et al. (1950). Discrepancies (e.g., 6.03 vs. 6.029 kJ/mol) may stem from isotopic purity or thermal lag. Replicate experiments with modern adiabatic calorimeters and report uncertainties as ±0.1 kJ/mol .

Q. Synthesis & Characterization

Q. How can researchers validate the identity of this compound derivatives in novel organometallic complexes?

  • Methodological Answer : Combine X-ray photoelectron spectroscopy (XPS) to confirm metal-alkyne bonding with ¹³C NMR to detect deshielded carbons adjacent to the triple bond. Compare experimental IR spectra with DFT-calculated vibrational modes for assignment accuracy. Elemental analysis ensures stoichiometric consistency .

Q. Tables of Key Thermodynamic Data (Referenced from )

PropertyValueMethodReference
TfusT_{\text{fus}}147.28–147.49 KCalorimetry
ΔvapH\Delta_{\text{vap}}H23.7–24.5 kJ/mol (at 281 K)Static vapor pressure measurement
ΔfusS\Delta_{\text{fus}}S40.89 J/mol·KAdiabatic calorimetry

Properties

IUPAC Name

but-1-yne
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InChI

InChI=1S/C4H6/c1-3-4-2/h1H,4H2,2H3
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InChI Key

KDKYADYSIPSCCQ-UHFFFAOYSA-N
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Canonical SMILES

CCC#C
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Molecular Formula

C4H6
Record name ETHYL ACETYLENE, STABILIZED
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DSSTOX Substance ID

DTXSID4029141
Record name 1-Butyne
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Molecular Weight

54.09 g/mol
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Physical Description

Ethyl acetylene, stabilized appears as a colorless gas. Denser than air. Prolonged exposure to intense heat may cause the containers to rupture violently and rocket., Gas or Vapor; Liquid, Colorless gas; [CAMEO] Odor of garlic; [Matheson Tri-Gas MSDS]
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CAS No.

107-00-6
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Synthesis routes and methods I

Procedure details

For example, according to the experimental examination of the inventors of the present invention, comparing the gas-liquid equilibrium of the three components of water, isopropyl alcohol and the extraction agent (any one of propane, propylene and CO2) at a temperature in a range between 120° and 130° C. and a pressure in a range between 80 and 100 atm, the concentration of the isopropyl alcohol in the gaseous phase in equilibrium with the liquid phase obtained by using propane as the extraction agent is unexpectedly 1.2-2.5 times higher than that obtained by using propylene and CO2 as the extraction agent, when the concentration of the isopropyl alcohol in the liquid phase free of the extraction agent is 15-20% by weight. Furthermore, when the concentration of the isopropyl alcohol in the gaseous phase is converted into the concentration of the alcohol free of the extraction agent, the converted concentration obtained by using propane as the extraction agent is as high as over 90% by weight while the concentration obtained by using propylene or CO2 as the extraction agent is about 75-85% by weight. On the other hand, comparing the concentration of the extraction agent dissolved in the liquid phase, it is about 0.1-1 mol % when the extraction agent is propane, which is about from 1/2 to 1/10 of the concentration obtained when the extraction agent is propylene or CO2.
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Synthesis routes and methods II

Procedure details

In a Gotte foam beater (DIN 53 902, Part 1), methane, ethane, propane, butane, n-hexane and n-octane sulfonic acid were tested for their foaming behavior in 0.5% aqueous solution (0° Gh) at 40° C. The solutions of methane, ethane, propane and butane sulfonic acid did not produce any foam.
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Synthesis routes and methods III

Procedure details

Referring then to the drawing, there is shown an isostripper column 3. The isostripper column is typically operated at fractionation conditions including a bottom temperature of from about 350° to about 390° F., a top temperature of from about 125° to about 150° F., a bottom pressure of from about 155 to about 165 psig., and a top pressure of from about 145 to about 155 psig. In the present example, an alkylation reaction zone effluent stream, at a temperature of about 100° F., is charged to a heat exchanger 2 contained in line 1 whereby said stream is heated to a temperature of about 150° F. by indirect heat exchange with the hot alkylate product stream recovered from the isostripper column by way of line 27. The alkylation reaction zone effluent stream is continued through line 1 to provide about 271.4 moles of propane, 2721.4 moles of isobutane, 649.9 moles of n-butane, 29.4 moles of isopentane, 1.3 moles of n-pentane and about 394.6 moles of C6 + hydrocarbons per hour to the isostripper column 3. Said alkylation reaction zone effluent stream further contains about 125.7 moles of HF per hour, the mole quantities expressed herein being intended as lb-moles.
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Synthesis routes and methods IV

Procedure details

The disproportionation reaction is carried out by first purging the guard columns and metathesis reactor with an approximately 100 mL/min flow of N2 at atmospheric pressure. The purged reactor and guard columns are then heated to 500° C. with continuing N2 flow for 1 hr. The guard columns and reactors are maintained at 500° C.; then approximately 100 mL/min of H2 gas at atmospheric pressure is added to the N2 purge, and maintained for 2 hrs. The reactor is then cooled to 200° C., and the guard columns cooled to 50° C., and the flow of N2 and 112 is reduced to 50 mL/min. After purification in the respective guard columns, liquefied renewable 2-butene is then introduced into the butene guard column at a rate of 0.10 g/min, and liquefied renewable ethylene is introduced into the ethylene guard column at a flow rate of 64.5 mL/min and a pressure of 3.5 MPa. The ethylene, 2-butene, and H2 (7.0 mL/min, 3.5 MPa) were then charged into the metathesis reactor (after preheating to 200° C.). The butene conversion rate obtained by subtracting the total amount of trans-2-butene, cis-2-butene and 1-butene contained in the outlet gas from the metathesis reactor is 71%. The propylene selectivity based on butene is 90%. Small amounts of propane, pentene and hexene are also produced.
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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

O-(2-Methoxyphenyl)-L-serine
1-Butyne
O-(2-Methoxyphenyl)-L-serine
1-Butyne
O-(2-Methoxyphenyl)-L-serine
1-Butyne
O-(2-Methoxyphenyl)-L-serine
1-Butyne
O-(2-Methoxyphenyl)-L-serine
O-(2-Methoxyphenyl)-L-serine
1-Butyne
O-(2-Methoxyphenyl)-L-serine
1-Butyne

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